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Biochemical Potency and Selectivity Profile

The table below provides a direct comparison of the half-maximal inhibitory concentration (IC50) values for

HDAC6 and other selected HDAC isoforms. A lower IC50 value indicates higher potency.

Inhibitor
HDAC6
IC50
(nM)

HDAC1
IC50
(nM)

HDAC2
IC50
(nM)

HDAC3
IC50
(nM)

HDAC8
IC50 (nM)

Key Selectivity
(HDAC6 vs.
Class I)

Tubastatin A
(TubA)

0.018 [1] 3.2 [1] 3.5 [1] 4.9 [1] Information
missing

>1000-fold [1]

ACY-1215
(Ricolinostat)

0.0047
[2]

0.058 [1] 0.048 [1] 0.051 [1] 0.1 [1] ~10-fold [2]

Key Characteristics and Research Applications

Beyond pure potency, the choice between these inhibitors often depends on their specific properties and

validated applications in different research models.
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Tubastatin A: Characterized by its exceptional selectivity for HDAC6 over Class I HDACs, which

exceeds 1000-fold [1]. It is widely used as a reference HDAC6 inhibitor in preclinical research.

In Vivo Models: Efficacy has been demonstrated in a rat model of ischemic stroke (Middle
Cerebral Artery Occlusion), where it reduced brain infarction and improved functional recovery

[3]. It also shows protective effects in a mouse model of osteoarthritis by reducing
chondrocyte apoptosis and ECM degradation [4].

ACY-1215 (Ricolinostat): Notable for being one of the first orally bioavailable HDAC6-selective

inhibitors [2]. While highly potent against HDAC6, its selectivity over Class I HDACs is more

moderate, around 10-fold [2].

Research Applications: Its role in cancer research is prominent, particularly in multiple

myeloma, where it shows synergistic effects with proteasome inhibitors like bortezomib [5] [2].
Recent studies also explore its potential in non-alcoholic fatty liver disease (NAFLD) and in

modulating the tumor microenvironment for cancer immunotherapy [6] [7].

Core Experimental Protocols for HDAC6 Inhibition

The biological effects of these inhibitors are typically validated through specific experimental workflows.

Key methodologies are outlined below, with a general workflow for assessing HDAC6 inhibition and its

functional consequences in cellular models.
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Start: Treat Cells with
HDAC6 Inhibitor

Verify Target Engagement:
Western Blot for Acetylated α-tubulin

Assess Functional Outcome

e.g., Cell Viability Assay
(MTT, CCK-8)

e.g., Apoptosis Assay
(Western Blot for Caspases)

e.g., Gene/Protein Expression
(qPCR, Western Blot)

Data Analysis

Click to download full resolution via product page

Key Methodological Details

Verifying HDAC6 Inhibition: The most common method to confirm HDAC6 inhibition is by

measuring the acetylation status of its primary substrate, α-tubulin, via Western blot [4] [3] [5].

An increase in acetylated α-tubulin levels, without a change in acetylated histones, indicates successful

and selective HDAC6 inhibition.

Assessing Anti-Tumor Efficacy: In cancer research, the synergistic effect between ACY-1215 and

bortezomib was evaluated using cell viability assays (MTT) on multiple myeloma cell lines.

Apoptosis was confirmed by measuring the activation of caspases (-3, -8, -9) and PARP cleavage using

Western blot [5].

In Vivo Administration: For animal studies, these inhibitors are typically administered via

intraperitoneal injection. For instance, Tubastatin A has been used at 25 mg/kg in rat stroke
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models [3], while ACY-1215 has been used at 50 mg/kg in mouse cancer models [6]. Effects on the

brain are confirmed by observing increased α-tubulin acetylation in brain tissues post-treatment [3].

How to Choose for Your Research

Choose Tubastatin A if: Your research priority is achieving maximum selectivity for HDAC6 over
Class I HDACs to minimize off-target effects and precisely elucidate HDAC6-specific biology. It has a

strong track record in neuroscience and osteoarthritis research.
Choose ACY-1215 if: You require oral bioavailability or are focusing on oncology research,

particularly hematological malignancies like multiple myeloma. Its well-documented synergy with
proteasome inhibitors makes it highly suitable for combination therapy studies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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